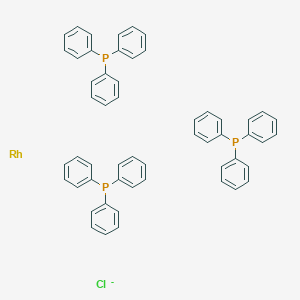

Chlorotris(triphenylphosphine)rhodium(I)

Description

Properties

IUPAC Name |

rhodium;triphenylphosphane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.ClH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBERHIJABFXGRZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H45ClP3Rh- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893902 | |

| Record name | Tris(triphenylphosphine)rhodium (I) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

925.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark burgundy-red or orange solid; [Merck Index] Dark red odorless crystals; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Chlorotris(triphenylphosphine)rhodium(I) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14694-95-2 | |

| Record name | Chlorotris(triphenylphosphine)rhodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014694952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium, chlorotris(triphenylphosphine)-, (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(triphenylphosphine)rhodium (I) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(triphenylphosphine)rhodium (I) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTRIS(TRIPHENYLPHOSPHINE)RHODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FV534BKEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

discovery of Chlorotris(triphenylphosphine)rhodium(I) by Geoffrey Wilkinson

By Dr. Geoffrey Wilkinson's Research Group (as compiled by AI)

Introduction

The discovery of chlorotris(triphenylphosphine)rhodium(I), [RhCl(PPh₃)₃], commonly known as Wilkinson's catalyst, marked a pivotal moment in the field of homogeneous catalysis. This technical guide provides an in-depth overview of the seminal work by Sir Geoffrey Wilkinson and his colleagues, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. The catalyst's remarkable ability to efficiently and selectively hydrogenate unsaturated compounds under mild conditions revolutionized synthetic organic chemistry. This document details the original experimental protocols, presents key quantitative data, and illustrates the fundamental chemical pathways associated with this groundbreaking discovery.

Experimental Protocols

The following experimental procedures are based on the original publication by Osborn, Jardine, Young, and Wilkinson in 1966, which remains the standard method for the synthesis of Wilkinson's catalyst.[1][2]

Synthesis of Chlorotris(triphenylphosphine)rhodium(I)

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Absolute Ethanol

Procedure:

-

A solution of rhodium(III) chloride hydrate (1.0 g, 3.8 mmol) in absolute ethanol (40 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

A solution of triphenylphosphine (6.0 g, 22.9 mmol, a ~6-fold excess) in hot absolute ethanol (150 mL) is added to the rhodium chloride solution.

-

The mixture is heated under reflux on a steam bath. The initial deep red-brown solution gradually lightens, and a crystalline precipitate of the product begins to form.

-

After a reflux period of approximately 30 minutes, the reaction mixture is cooled to room temperature.

-

The resulting burgundy-red crystals are collected by suction filtration through a Büchner funnel.

-

The crystals are washed with three small portions of diethyl ether.

-

The product is dried in vacuo to yield chlorotris(triphenylphosphine)rhodium(I).

Note: The triphenylphosphine acts as both a ligand and a reducing agent, reducing Rh(III) to Rh(I) while being oxidized to triphenylphosphine oxide.[3]

Quantitative Data

The following tables summarize the key quantitative data from the initial studies on Wilkinson's catalyst.

Table 1: Synthesis and Physical Properties of RhCl(PPh₃)₃

| Parameter | Value | Reference |

| Yield | 87-93% | [1] |

| Appearance | Burgundy-red crystalline solid | [3] |

| Melting Point | 245-250 °C (decomposes) | [3] |

| Molecular Weight | 925.22 g/mol | [3] |

| Solubility ( g/100 mL) | Benzene: ~2, Dichloromethane: ~2, Chloroform: ~2, Ethanol: Insoluble | [3] |

Table 2: Infrared Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3050 (s) | C-H stretch (aromatic) | |

| 1580 (m) | C=C stretch (aromatic) | |

| 1480 (s) | P-Ph stretch | |

| 1430 (s) | P-Ph stretch | |

| 1090 (s) | P-Ph in-plane bend | |

| 740 (s) | C-H out-of-plane bend | |

| 690 (s) | C-H out-of-plane bend | |

| 280 (m) | ν(Rh-Cl) |

Data compiled from typical characterizations of Wilkinson's catalyst.

Table 3: Catalytic Hydrogenation of Alkenes with RhCl(PPh₃)₃

| Substrate | Catalyst (mol%) | Solvent | Pressure (atm H₂) | Temperature (°C) | Rate (mL H₂/min) | Product | Reference |

| 1-Heptene | 0.025 | Benzene-Ethanol | 1 | 25 | 48.5 | n-Heptane | [1] |

| Cyclohexene | 0.025 | Benzene-Ethanol | 1 | 25 | 31.2 | Cyclohexane | [1] |

| Styrene | 0.025 | Benzene-Ethanol | 1 | 25 | 45.0 | Ethylbenzene | [1] |

| Maleic Acid | 0.025 | Benzene-Ethanol | 1 | 25 | 42.1 | Succinic Acid | [1] |

| Fumaric Acid | 0.025 | Benzene-Ethanol | 1 | 25 | 20.5 | Succinic Acid | [1] |

Rates are initial rates of hydrogen uptake for a standard set of conditions described in the original 1966 publication.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and catalytic action of Wilkinson's catalyst.

Caption: Synthesis of Wilkinson's Catalyst.

Caption: Catalytic Cycle of Alkene Hydrogenation.

Caption: Logical Flow of the Discovery of Wilkinson's Catalyst.

Conclusion

The discovery of chlorotris(triphenylphosphine)rhodium(I) by Geoffrey Wilkinson and his research group was a landmark achievement in chemistry. It not only provided a highly effective and versatile catalyst for a fundamental organic transformation but also laid the groundwork for the rational design of new homogeneous catalysts. The detailed experimental work and mechanistic insights from these early studies continue to inform and inspire researchers in the fields of catalysis, organometallic chemistry, and synthetic methodology. This guide serves as a testament to the enduring impact of their pioneering research.

References

- 1. acshist.scs.illinois.edu [acshist.scs.illinois.edu]

- 2. The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives | Semantic Scholar [semanticscholar.org]

- 3. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]

Synthesis and Preparation of Wilkinson's Catalyst: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of Wilkinson's catalyst (chloridotris(triphenylphosphine)rhodium(I)), a pivotal homogeneous catalyst in modern organic synthesis. This document details experimental protocols, quantitative data, and the underlying chemical principles of its formation and catalytic activity.

Introduction

Wilkinson's catalyst, with the chemical formula [RhCl(PPh₃)₃], is a coordination complex of rhodium that has found widespread application in synthetic chemistry, most notably for the homogeneous hydrogenation of alkenes.[1][2] Its discovery and development by Sir Geoffrey Wilkinson, for which he was a co-recipient of the Nobel Prize in Chemistry in 1973, marked a significant advancement in the field of catalysis. The catalyst is a red-brown solid soluble in various organic solvents, including hydrocarbons like benzene and toluene, and more so in tetrahydrofuran (THF) and chlorinated solvents such as dichloromethane.[1]

The utility of Wilkinson's catalyst stems from its ability to efficiently catalyze reactions under mild conditions with high selectivity.[2] Beyond alkene hydrogenation, it is also employed in a variety of other transformations, including hydroboration, hydrosilylation, and hydroacylation reactions.[1][3]

Synthesis of Wilkinson's Catalyst

The standard synthesis of Wilkinson's catalyst involves the reaction of rhodium(III) chloride hydrate with an excess of triphenylphosphine in a suitable solvent, typically refluxing ethanol.[1][3] In this reaction, triphenylphosphine serves a dual role: as a ligand that coordinates to the rhodium center and as a reducing agent.[1][3] Three equivalents of triphenylphosphine bind to the rhodium, while a fourth equivalent reduces rhodium(III) to rhodium(I), itself being oxidized to triphenylphosphine oxide.[1]

The overall balanced chemical equation for the synthesis is:

RhCl₃(H₂O)₃ + 4 PPh₃ → RhCl(PPh₃)₃ + OPPh₃ + 2 HCl + 2 H₂O[3]

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis and properties of Wilkinson's catalyst.

| Parameter | Value | Reference |

| Molecular Formula | C₅₄H₄₅ClP₃Rh | [1] |

| Molar Mass | 925.22 g/mol | [1] |

| Appearance | Red-brown solid | [1] |

| Melting Point | 245-250 °C (decomposes) | [1] |

| Typical Yield | 84.8% | [4] |

| Solubility (Benzene, Toluene) | ~2 g/L | [1] |

| Solubility (CHCl₃, CH₂Cl₂) | ~20 g/L | [1] |

Detailed Experimental Protocols

Two detailed experimental protocols for the synthesis of Wilkinson's catalyst are provided below.

Protocol 1: General Laboratory Scale Synthesis

This protocol is a commonly cited method for preparing Wilkinson's catalyst in a laboratory setting.

Reagents and Equipment:

-

Rhodium(III) chloride hydrate (RhCl₃·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Absolute Ethanol

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Hirsch funnel and filter flask

-

Schlenk line or inert gas (Argon or Nitrogen) source (recommended)

Procedure:

-

To a 25 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 20 mL of absolute ethanol.

-

Heat the ethanol to just below its boiling point with stirring.

-

Add 600.3 mg of triphenylphosphine to the hot ethanol and stir until completely dissolved.

-

To this solution, add 101.2 mg of rhodium(III) chloride hydrate.

-

Reflux the resulting dark red-brown solution for approximately 20 minutes. During this time, the color of the solution will change, and red crystals of the product will precipitate.

-

Allow the mixture to cool to room temperature.

-

Collect the red crystals by vacuum filtration using a Hirsch funnel.

-

Wash the collected crystals with three 1 mL portions of hot ethanol.

-

Further wash the crystals with three 1 mL portions of diethyl ether to remove any soluble impurities.

-

Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Synthesis with Inert Atmosphere Technique

For applications requiring high purity catalyst, synthesis under an inert atmosphere is recommended to prevent oxidation.

Reagents and Equipment:

-

Same as Protocol 1

-

Schlenk flask and Schlenk line setup

Procedure:

-

Assemble a Schlenk flask equipped with a reflux condenser and a magnetic stir bar under a positive pressure of an inert gas (e.g., Argon).

-

Introduce 20 mL of degassed absolute ethanol into the Schlenk flask.

-

Heat the ethanol to a gentle reflux.

-

In a separate Schlenk tube, weigh 600 mg of triphenylphosphine and dissolve it in a minimal amount of degassed ethanol under an inert atmosphere.

-

Transfer the triphenylphosphine solution to the refluxing ethanol via a cannula.

-

In another Schlenk tube, weigh 100 mg of rhodium(III) chloride hydrate.

-

Add the solid rhodium salt to the refluxing triphenylphosphine solution under a positive flow of inert gas.

-

Continue refluxing the mixture for 30 minutes.

-

Cool the reaction mixture to room temperature, allowing the product to crystallize.

-

Isolate the product by filtration under inert atmosphere using a Schlenk filter stick or by transferring the slurry to a glovebox for filtration.

-

Wash the crystals with degassed ethanol and then with degassed diethyl ether.

-

Dry the product under high vacuum.

Characterization of Wilkinson's Catalyst

The synthesized catalyst should be characterized to confirm its identity and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum of Wilkinson's catalyst is complex due to the numerous vibrations of the triphenylphosphine ligands. Key absorptions are typically observed in the regions of 3050-3080 cm⁻¹ (aromatic C-H stretch), 1480-1600 cm⁻¹ (aromatic C=C stretch), and below 600 cm⁻¹ (Rh-P and Rh-Cl stretches). The absence of a broad O-H stretch around 3400 cm⁻¹ indicates the removal of water.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: In a suitable solvent like CDCl₃, the ³¹P{¹H} NMR spectrum typically shows a doublet centered around δ 30-32 ppm. The splitting is due to coupling with the ¹⁰³Rh nucleus (I = 1/2). The J(Rh-P) coupling constant is approximately 180-190 Hz.

-

¹H NMR: The ¹H NMR spectrum is dominated by the complex multiplets of the phenyl protons of the triphenylphosphine ligands, typically in the range of δ 7.0-7.8 ppm.

-

-

Melting Point: As noted in the table, Wilkinson's catalyst decomposes upon heating to around 245-250 °C.

Reaction Mechanism and Catalytic Cycle

The synthesis of Wilkinson's catalyst is a precursor to its primary function as a hydrogenation catalyst. The mechanism of alkene hydrogenation catalyzed by [RhCl(PPh₃)₃] is a well-studied catalytic cycle.

Synthesis Workflow

The logical flow of the synthesis process can be visualized as follows:

Caption: Workflow for the synthesis of Wilkinson's catalyst.

Catalytic Hydrogenation Cycle

The widely accepted catalytic cycle for the hydrogenation of an alkene by Wilkinson's catalyst involves a series of steps including ligand dissociation, oxidative addition, alkene coordination, migratory insertion, and reductive elimination.

References

Spectroscopic Characterization of Wilkinson's Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]), is a cornerstone of homogeneous catalysis, renowned for its efficiency in the hydrogenation of alkenes.[1][2][3] Its remarkable selectivity and activity have cemented its role in fine chemical synthesis, including the development of pharmaceuticals. A thorough understanding of its structural and electronic properties is paramount for optimizing existing catalytic processes and designing novel catalysts. This guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of Wilkinson's catalyst, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their endeavors.

Wilkinson's catalyst is a reddish-brown, 16-electron complex with a slightly distorted square planar geometry, as confirmed by single-crystal X-ray diffraction.[1][4][5][6] This coordinative unsaturation is key to its catalytic activity, allowing for the binding of substrates like alkenes and hydrogen.[1][5]

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is essential for the unambiguous characterization of Wilkinson's catalyst and its intermediates. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Single Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Wilkinson's catalyst in solution. ³¹P NMR is particularly informative due to the three triphenylphosphine ligands coordinated to the rhodium center.

The ³¹P{¹H} NMR spectrum of Wilkinson's catalyst typically displays a complex pattern arising from phosphorus-phosphorus and rhodium-phosphorus couplings. In solution, the two phosphine ligands trans to each other and the one phosphine ligand trans to the chloride are chemically distinct, leading to different signals.

| Parameter | Value | Solvent/State | Reference |

| Chemical Shift (δ) | 24.3 ppm (dd) | Neat | [7] |

| 32.0 ppm (dd) | Neat | [7] | |

| 50.4 ppm (d) | Neat | [7] | |

| Coupling Constant (J) | ¹J(Rh-P) = 134 Hz (cis to Cl) | Neat | [7] |

| ¹J(Rh-P) = 183 Hz (trans to Cl) | Neat | [7] | |

| ²J(P-P) = 378 Hz | Neat | [7] | |

| ²J(P-P) = 366 Hz | Neat | [7] |

Table 1: ³¹P NMR Spectroscopic Data for Wilkinson's Catalyst.

The ¹H NMR spectrum is dominated by the signals of the phenyl protons of the triphenylphosphine ligands, typically appearing in the aromatic region (δ 7.0–8.0 ppm). While complex, this region can provide information about the ligand environment. For free triphenylphosphine in CDCl₃, the phenyl protons appear as a multiplet between 7.08 and 7.88 ppm.[8] In the coordinated state within Wilkinson's catalyst, these signals are shifted and can show more complex splitting patterns due to the influence of the rhodium center and restricted rotation. For instance, in one study, the proton characteristic peaks of the PPh₃ ligands were observed in the range of 7.5 to 7.75 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying characteristic vibrational modes within the catalyst. While the spectrum of Wilkinson's catalyst itself is complex due to the numerous vibrations of the triphenylphosphine ligands, specific bands can be assigned to key structural features. Of particular importance is the identification of the Rh-H stretch in the catalytically active dihydrido intermediate, which confirms the activation of the catalyst by hydrogen.

| Vibrational Mode | Frequency (cm⁻¹) | Compound | Reference |

| Rh-H Stretch | ~2000 | Hydrido Wilkinson's Catalyst | [9] |

| P-Ph (P-C) Stretch | 1079, 981 | Al@PPh₃ NPs (for comparison) | [10] |

| Rh-Cl Stretch | (Typically in far-IR region) | Wilkinson's Catalyst | |

| Phenyl group C-H stretch | 3066, 3001 | Al@PPh₃ NPs (for comparison) | [10] |

| Phenyl group C=C stretch | 1581, 1475, 1435 | Al@PPh₃ NPs (for comparison) | [10] |

Table 2: Key Infrared Vibrational Frequencies.

The Rh-Cl stretching frequency is expected in the far-infrared region, typically below 400 cm⁻¹. The triphenylphosphine ligands exhibit characteristic absorptions for P-C stretching and phenyl ring vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used to monitor the kinetics of hydrogenation reactions catalyzed by Wilkinson's catalyst.[9] The color of the catalyst solution changes during the reaction, for example, from red-brown to pale yellow upon formation of the dihydrido intermediate, and these changes can be quantified by monitoring the absorbance at a specific wavelength over time.[11] While detailed spectra with specific λmax and molar absorptivity values for Wilkinson's catalyst are not consistently reported in the literature for routine characterization, the technique is invaluable for mechanistic studies. The electronic transitions in such transition metal complexes can be complex, involving d-d transitions and charge-transfer bands.[2][12][13]

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information for Wilkinson's catalyst in the solid state. It confirms the slightly distorted square planar geometry around the rhodium center.

| Parameter | Typical Value | Reference |

| Coordination Geometry | Distorted Square Planar | [1][4][5][6] |

| Rh-P Bond Lengths | Varies | |

| Rh-Cl Bond Length | Varies | |

| P-Rh-P Bond Angles | Varies | |

| P-Rh-Cl Bond Angles | Varies |

Table 3: X-ray Crystallographic Data for Wilkinson's Catalyst.

Note: Specific bond lengths and angles can vary slightly between different crystal structures and refinements. Researchers should refer to specific crystallographic information files (CIFs) for precise data.

Experimental Protocols

The following sections provide detailed protocols for the spectroscopic characterization of Wilkinson's catalyst.

NMR Sample Preparation

Protocol:

-

Weigh approximately 5-25 mg of Wilkinson's catalyst into a clean, dry vial.[5][7]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).[7][10]

-

Ensure the catalyst is fully dissolved. Gentle vortexing can be applied.

-

To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry NMR tube.[5]

-

Cap the NMR tube securely.

-

The sample is now ready for analysis.

IR Spectroscopy (ATR)

Protocol:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Wipe with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of solid Wilkinson's catalyst directly onto the center of the ATR crystal.

-

Lower the press anvil and apply firm, even pressure to ensure good contact between the sample and the crystal.[14]

-

Acquire the IR spectrum of the sample.

-

After the measurement, clean the crystal and anvil thoroughly.

UV-Vis Spectroscopy

Protocol:

-

Prepare a stock solution of Wilkinson's catalyst in a spectroscopic grade solvent (e.g., dichloromethane, toluene) in a volumetric flask.[9][15]

-

From the stock solution, prepare a dilution that gives an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

Use a matched pair of quartz cuvettes. Fill one cuvette (the reference) with the pure solvent.

-

Fill the second cuvette (the sample) with the prepared solution of Wilkinson's catalyst.

-

Place the cuvettes in the spectrophotometer.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm). The instrument will automatically subtract the solvent baseline.

Growing Single Crystals for X-ray Diffraction

Protocol (Slow Evaporation):

-

Dissolve a small amount of purified Wilkinson's catalyst (20-50 mg) in a suitable solvent in which it is moderately soluble (e.g., hot ethanol).[11][16]

-

The resulting solution should be nearly saturated at the higher temperature.

-

Filter the hot solution into a clean vial to remove any dust or particulate matter.

-

Cover the vial in a way that allows for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes with a needle.[15]

-

Place the vial in a location free from vibrations and temperature fluctuations.

-

Crystals should form over a period of several days to weeks.

Catalytic Cycle Visualization

The catalytic cycle of alkene hydrogenation by Wilkinson's catalyst involves several key steps, including ligand dissociation, oxidative addition, alkene coordination, migratory insertion, and reductive elimination.

Conclusion

The spectroscopic characterization of Wilkinson's catalyst is a multifaceted process that provides crucial insights into its structure, bonding, and catalytic behavior. By employing a combination of NMR, IR, and UV-Vis spectroscopy, alongside single-crystal X-ray diffraction, researchers can gain a comprehensive understanding of this pivotal catalyst. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, facilitating the effective application and further innovation of homogeneous catalysis.

References

- 1. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]

- 2. UV-Vis spectroscopy [employees.csbsju.edu]

- 3. Wilkinson Catalyst: Structure, Uses & Mechanism Explained [vedantu.com]

- 4. kbcc.cuny.edu [kbcc.cuny.edu]

- 5. aakash.ac.in [aakash.ac.in]

- 6. byjus.com [byjus.com]

- 7. rsc.org [rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. docsity.com [docsity.com]

- 12. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]

- 13. bpchalihacollege.org.in [bpchalihacollege.org.in]

- 14. researchgate.net [researchgate.net]

- 15. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 16. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

Unveiling the Electronic Landscape of Chlorotris(triphenylphosphine)rhodium(I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core electronic properties of Chlorotris(triphenylphosphine)rhodium(I), commonly known as Wilkinson's catalyst. This ubiquitous catalyst plays a pivotal role in a myriad of chemical transformations, particularly in the realm of pharmaceutical synthesis. A thorough understanding of its electronic structure and behavior is paramount for optimizing existing catalytic processes and designing novel, more efficient synthetic routes. This document summarizes key quantitative data, details relevant experimental protocols for characterization, and visualizes fundamental electronic and mechanistic concepts.

Core Electronic Properties and Structure

Chlorotris(triphenylphosphine)rhodium(I) is a 16-electron, square planar complex featuring a rhodium(I) metal center. The d⁸ electron configuration of Rh(I) in this geometry results in a diamagnetic species. The coordinatively unsaturated nature of this 16-electron complex is a cornerstone of its catalytic activity, rendering it susceptible to substrate binding.

The electronic environment of the rhodium center is significantly influenced by the three bulky triphenylphosphine (PPh₃) ligands and the chloro ligand. The phosphine ligands, being strong σ-donors and moderate π-acceptors, modulate the electron density at the metal center, which is crucial for the oxidative addition and reductive elimination steps in its catalytic cycles.

Oxidation States and Redox Behavior

The catalytic cycle of Wilkinson's catalyst prominently features the shuttling of the rhodium center between the +1 and +3 oxidation states. The initial Rh(I) complex undergoes oxidative addition, typically of dihydrogen, to form a Rh(III) intermediate. Subsequent steps involving migratory insertion and reductive elimination regenerate the active Rh(I) catalyst.

The redox potential associated with the Rh(I)/Rh(II) couple has been determined electrochemically. Wilkinson's catalyst undergoes a one-electron oxidation at a potential of +0.035 V versus the ferrocene/ferrocenium couple (Fc/Fc⁺).

Quantitative Electronic Data

The electronic properties of Wilkinson's catalyst can be quantified through various spectroscopic and electrochemical techniques. The following tables summarize key data obtained from the literature.

| Parameter | Value | Technique | Reference(s) |

| Rhodium Oxidation State | +1 | - | |

| Electron Count | 16 | - | |

| Coordination Geometry | Square Planar | X-ray Diffraction | |

| Redox Potential (RhI/RhII) | +0.035 V (vs. Fc/Fc⁺) | Cyclic Voltammetry |

Table 1: Fundamental Electronic and Structural Properties.

| Technique | Parameter | Value (ppm) | Coupling Constant (Hz) | Reference(s) |

| Solid-State ³¹P NMR | δ (P1, P2) | 23.1, 32.3 | - | |

| δ (P3) | 49.7 | - |

Table 2: ³¹P Nuclear Magnetic Resonance Data. The non-equivalence of the phosphorus atoms in the solid state gives rise to distinct chemical shifts.

| Technique | Parameter | Binding Energy (eV) (Approximate) | Reference(s) for Rhodium Species |

| X-ray Photoelectron Spectroscopy | Rh 3d₅/₂ | ~308.5 - 309.2 | |

| P 2p | ~131 - 133 | ||

| Cl 2p | ~198 - 200 |

Table 3: X-ray Photoelectron Spectroscopy Data. The binding energies are indicative of the Rh(I) oxidation state and the chemical environment of the phosphorus and chlorine atoms. Exact values can vary based on instrument calibration and sample preparation.

Visualizing Electronic Concepts and Mechanisms

d-Orbital Splitting in a Square Planar Complex

Caption: d-orbital splitting in a square planar Rh(I) complex.

Catalytic Cycle of Alkene Hydrogenation

The Inner Workings of a Nobel Prize-Winning Catalyst: A Technical Guide to Homogeneous Hydrogenation with Wilkinson's Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the ability to selectively and efficiently hydrogenate unsaturated compounds is of paramount importance. Among the myriad of catalysts developed for this purpose, Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]), stands as a landmark achievement in the field of homogeneous catalysis. Since its discovery, it has become an indispensable tool for the stereospecific reduction of alkenes and alkynes under mild conditions, finding widespread application in academic research and the synthesis of fine chemicals and pharmaceuticals. This technical guide provides an in-depth exploration of the mechanism of homogeneous hydrogenation with Wilkinson's catalyst, complete with quantitative data, detailed experimental protocols, and visual representations of the catalytic cycle and experimental workflows.

The Core Mechanism: A Step-by-Step Elucidation

The catalytic prowess of Wilkinson's catalyst lies in a well-defined, cyclical process involving the rhodium center and its phosphine ligands. It is important to note that Wilkinson's catalyst itself is a pre-catalyst that must first enter the catalytic cycle by losing a triphenylphosphine (PPh₃) ligand to form a coordinatively unsaturated, 14-electron species.[1] This active form is the true catalyst that orchestrates the hydrogenation reaction. The widely accepted mechanism, largely elucidated by the kinetic studies of Halpern, proceeds through the following key steps.[2]

The Catalytic Cycle

The hydrogenation of an alkene by Wilkinson's catalyst can be visualized as a series of interconnected steps, each characterized by a change in the coordination number and oxidation state of the rhodium center.

Figure 1: The catalytic cycle of homogeneous hydrogenation with Wilkinson's catalyst.

-

Ligand Dissociation: The 16-electron pre-catalyst, [RhCl(PPh₃)₃], first dissociates one of its triphenylphosphine ligands in solution to generate the highly reactive, 14-electron active catalyst, [RhCl(PPh₃)₂]. The presence of a solvent molecule can transiently occupy the vacant coordination site.

-

Oxidative Addition: The active catalyst readily reacts with molecular hydrogen in an oxidative addition step. In this process, the H-H bond is cleaved, and two hydride (H⁻) ligands are added to the rhodium center. This increases the oxidation state of rhodium from +1 to +3 and its coordination number to five, forming a dihydride complex, [Rh(H)₂Cl(PPh₃)₂].

-

Alkene Coordination: The alkene substrate then coordinates to the rhodium center, displacing a solvent molecule if one was present. This forms an 18-electron alkene complex, [Rh(H)₂Cl(Alkene)(PPh₃)₂]. The alkene typically binds in a side-on fashion.

-

Migratory Insertion (Rate-Determining Step): This is the crucial and typically the slowest step in the catalytic cycle. One of the hydride ligands migrates from the rhodium center to one of the carbon atoms of the coordinated alkene, forming a rhodium-alkyl bond. This step is also known as a 1,2-hydride insertion and results in a 16-electron alkyl hydride complex, [Rh(H)(Alkyl)Cl(PPh₃)₂].

-

Reductive Elimination: The final step involves the reductive elimination of the newly formed alkane. The remaining hydride ligand and the alkyl group couple and are eliminated from the rhodium center as the saturated alkane product. This step regenerates the 14-electron active catalyst, [RhCl(PPh₃)₂], which can then re-enter the catalytic cycle. The oxidation state of rhodium is reduced from +3 back to +1.

Quantitative Data on Catalytic Activity

The rate of hydrogenation with Wilkinson's catalyst is highly dependent on the structure of the alkene substrate. Steric hindrance plays a significant role, with less substituted and terminal alkenes generally reacting much faster than more substituted and internal alkenes. The following table summarizes some of the available quantitative data on the catalytic activity of Wilkinson's catalyst.

| Substrate | Relative Rate (normalized to 1-octene) | Turnover Frequency (TOF) (h⁻¹) | Conditions |

| 1-Octene | 1.00 | - | Homogeneous, unspecified conditions[3] |

| cis-4-Octene | 0.54 | - | Homogeneous, unspecified conditions[3] |

| trans-4-Octene | 0.17 | - | Homogeneous, unspecified conditions[3] |

| 2-Methyl-1-butene | 0.69 | - | Homogeneous, unspecified conditions[3] |

| Cyclohexene | - | 700 | 25°C, 1 atm H₂, Benzene/Ethanol |

| 1-Hexene | - | 650 | 25°C, 1 atm H₂, Benzene/Ethanol |

| Tetramethylethylene | - | 13 | 25°C, 1 atm H₂, Benzene/Ethanol |

| 1-Heptene | - | 150-600 | Benzene[4] |

| Cyclohexene | Rate of RDS = 0.02 ±0.0342 s⁻¹ | - | Unspecified conditions[5] |

Experimental Protocols

Synthesis of Wilkinson's Catalyst ([RhCl(PPh₃)₃])

This protocol is adapted from the original synthesis and is a standard laboratory procedure.

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve an excess of triphenylphosphine (approximately 6 equivalents) in absolute ethanol.

-

Heat the solution to reflux with stirring.

-

Add a solution of rhodium(III) chloride hydrate (1 equivalent) in a small amount of ethanol to the refluxing triphenylphosphine solution.

-

Continue refluxing the mixture for approximately 30-60 minutes. The color of the solution will change, and a crystalline solid will precipitate.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the red-brown crystals of [RhCl(PPh₃)₃] by vacuum filtration.

-

Wash the crystals with small portions of cold ethanol and then with diethyl ether to remove any unreacted triphenylphosphine and other impurities.

-

Dry the product under vacuum.

General Procedure for Alkene Hydrogenation

The following is a general protocol for the hydrogenation of an alkene using Wilkinson's catalyst.

Figure 2: A typical experimental workflow for homogeneous hydrogenation using Wilkinson's catalyst.

Materials:

-

Wilkinson's catalyst ([RhCl(PPh₃)₃])

-

Alkene substrate

-

Anhydrous, degassed solvent (e.g., benzene, toluene, or a mixture of benzene and ethanol)

-

Hydrogen gas

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

To a reaction flask equipped with a magnetic stir bar and a septum, add Wilkinson's catalyst (typically 0.1-1 mol%).

-

Add the anhydrous, degassed solvent to dissolve the catalyst.

-

Purge the flask with an inert gas for several minutes to remove any oxygen.

-

Add the alkene substrate to the reaction mixture via syringe.

-

Evacuate the flask and backfill with hydrogen gas. A balloon filled with hydrogen is often sufficient for small-scale reactions at atmospheric pressure.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR spectroscopy).

-

Once the reaction is complete, the solvent can be removed under reduced pressure. The product can be purified from the catalyst residue by chromatography (e.g., column chromatography on silica gel).

Conclusion

Wilkinson's catalyst remains a cornerstone of homogeneous catalysis, offering a powerful and selective method for the hydrogenation of unsaturated compounds. Its well-understood mechanism, mild reaction conditions, and functional group tolerance have solidified its place in the synthetic chemist's toolbox. This technical guide has provided a comprehensive overview of the core principles governing its catalytic activity, supported by quantitative data and practical experimental procedures. A thorough understanding of this catalytic system is not only crucial for its effective application but also serves as a foundational model for the design and development of new and improved homogeneous catalysts for a wide range of chemical transformations.

References

Oxidative Addition and Reductive Elimination in Wilkinson's Catalyst Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the pivotal oxidative addition and reductive elimination steps within the catalytic cycle of Wilkinson's catalyst, [RhCl(PPh₃)₃]. Renowned for its efficacy in the homogeneous hydrogenation of alkenes, this guide details the underlying mechanisms, presents key quantitative data, outlines experimental protocols for analysis, and provides visual representations of the catalytic processes.

Introduction to Wilkinson's Catalyst and its Catalytic Cycle

Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I), is a square planar 16-electron complex that serves as a powerful homogeneous catalyst for the hydrogenation of alkenes and other unsaturated substrates.[1][2] Its catalytic activity stems from its ability to cycle between Rh(I) and Rh(III) oxidation states through a series of well-defined elementary steps. The two central steps that define this catalytic prowess are oxidative addition and reductive elimination.

The generally accepted mechanism for alkene hydrogenation begins with the dissociation of a triphenylphosphine (PPh₃) ligand from the coordinatively saturated precatalyst to generate a highly reactive 14-electron species. This is followed by the oxidative addition of dihydrogen, coordination of the alkene, migratory insertion, and finally, reductive elimination of the alkane product to regenerate the active catalyst.

The Core Steps: Oxidative Addition and Reductive Elimination

Oxidative Addition of Dihydrogen

The first crucial step in the activation of the catalyst is the oxidative addition of molecular hydrogen to the 14-electron [RhCl(PPh₃)₂] intermediate. In this process, the H-H bond is cleaved, and two new Rh-H bonds are formed. This results in the oxidation of the rhodium center from Rh(I) to Rh(III) and an increase in the coordination number from 3 to 5, forming a trigonal bipyramidal dihydrido complex.[3]

The general reaction is as follows:

[RhCl(PPh₃)₂] + H₂ → [RhCl(H)₂(PPh₃)₂]

This step is critical as it brings the hydrogen atoms into the coordination sphere of the metal, making them available for transfer to the alkene substrate. The rate of this reaction is a key factor in the overall catalytic turnover.

Reductive Elimination of the Alkane

Reductive elimination is the final step of the catalytic cycle and is the microscopic reverse of oxidative addition. In this step, the newly formed alkane is expelled from the coordination sphere of the rhodium center. Two cis-oriented ligands, a hydride and an alkyl group, couple to form a C-H bond, leading to the formation of the saturated alkane product.[4]

The general reaction is:

[RhCl(H)(alkyl)(PPh₃)₂] → [RhCl(PPh₃)₂] + alkane

This process results in the reduction of the rhodium center from Rh(III) back to its active Rh(I) state, thus closing the catalytic loop. This step is typically thermodynamically favorable and irreversible, driving the catalytic cycle forward.[4]

Quantitative Data

The efficiency of Wilkinson's catalyst is dictated by the kinetics and thermodynamics of each step in the catalytic cycle. Below is a summary of key quantitative data related to the hydrogenation of alkenes.

| Parameter | Value | Substrate/Conditions | Reference |

| Turnover Frequency (TOF) | |||

| 650 h⁻¹ | Terminal Alkenes (e.g., 1-hexene) | ||

| 700 h⁻¹ | Cyclohexene | ||

| 13 h⁻¹ | Trisubstituted Alkenes (e.g., 2-methyl-2-butene) | ||

| Rate Constant (k) | |||

| Rate-determining step | 0.02 ± 0.0342 s⁻¹ | Cyclohexene hydrogenation | Odinity |

| Activation Parameters | |||

| ΔH‡ (C-C reductive elimination) | 24.2 ± 3.4 kcal mol⁻¹ | RhPh{κ³-P,O,P-[xant(PiPr₂)]} + PhCl | [5] |

| ΔS‡ (C-C reductive elimination) | -13.0 ± 9.9 cal K⁻¹ mol⁻¹ | RhPh{κ³-P,O,P-[xant(PiPr₂)]} + PhCl | [5] |

| ΔG‡₂₉₈ (C-C reductive elimination) | 28.1 ± 6.4 kcal mol⁻¹ | RhPh{κ³-P,O,P-[xant(PiPr₂)]} + PhCl | [5] |

Note: The activation parameters for C-C reductive elimination are from a related rhodium system and provide an estimate of the energetic landscape for such processes.

Experimental Protocols

Synthesis of Wilkinson's Catalyst ([RhCl(PPh₃)₃])

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve an excess of triphenylphosphine in hot absolute ethanol.

-

To this solution, add a solution of rhodium(III) chloride hydrate in ethanol.

-

Reflux the mixture. The triphenylphosphine acts as both a ligand and a reducing agent, reducing Rh(III) to Rh(I).[1][2]

-

During the reflux, the reddish-brown product, [RhCl(PPh₃)₃], will precipitate from the solution.

-

After cooling, collect the crystals by filtration, wash with ethanol and then diethyl ether, and dry under vacuum.

Alkene Hydrogenation Monitoring by NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher) equipped with a phosphorus probe.

Procedure:

-

Prepare a stock solution of Wilkinson's catalyst in a suitable deuterated solvent (e.g., benzene-d₆ or CDCl₃) in an NMR tube under an inert atmosphere.

-

Acquire a baseline ³¹P{¹H} NMR spectrum of the catalyst. The spectrum of [RhCl(PPh₃)₃] typically shows a doublet for the two PPh₃ ligands cis to Cl and a doublet of triplets for the PPh₃ trans to Cl.

-

Introduce the alkene substrate into the NMR tube.

-

Introduce hydrogen gas into the NMR tube (e.g., by bubbling or using a J. Young NMR tube with a sealable valve).

-

Monitor the reaction progress by acquiring ³¹P{¹H} NMR spectra at regular intervals. Changes in the chemical shifts and coupling constants will indicate the formation of catalytic intermediates, such as the dihydrido complex [RhCl(H)₂(PPh₃)₃].

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5 or equivalent).

Procedure for Cyclohexene Hydrogenation Analysis:

-

Sample Preparation: At various time points during the hydrogenation reaction, withdraw an aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., diethyl ether) and filter through a short plug of silica gel to remove the catalyst.

-

GC-MS Parameters:

-

Column: (5%-phenyl)-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.

-

-

Data Analysis: Identify the peaks for the alkene (e.g., cyclohexene) and the corresponding alkane (e.g., cyclohexane) based on their retention times and mass spectra. Quantify the conversion by integrating the peak areas. The mass spectrum of cyclohexane will show a characteristic molecular ion peak at m/z 84 and fragmentation patterns, while cyclohexene will have a molecular ion at m/z 82.

Visualizing the Catalytic Cycle and Workflows

To better understand the relationships between the different stages of the catalytic cycle and the experimental procedures, the following diagrams have been generated using the DOT language.

Caption: The catalytic cycle of alkene hydrogenation by Wilkinson's catalyst.

Caption: Experimental workflow for synthesis and catalytic testing.

Conclusion

The oxidative addition and reductive elimination steps are fundamental to the catalytic efficacy of Wilkinson's catalyst in alkene hydrogenation. A thorough understanding of these processes, supported by quantitative kinetic and thermodynamic data, is essential for the rational design of improved catalysts and the optimization of synthetic routes in research and drug development. The experimental protocols outlined in this guide provide a practical framework for studying these reactions and characterizing the catalytic system. The continued investigation into the nuances of these core steps will undoubtedly lead to further advancements in the field of homogeneous catalysis.

References

- 1. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Phosphine Ligands in Chlorotris(triphenylphosphine)rhodium(I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotris(triphenylphosphine)rhodium(I), colloquially known as Wilkinson's catalyst, stands as a cornerstone in the field of homogeneous catalysis, particularly for the hydrogenation of alkenes. Its efficacy and selectivity are intricately linked to the properties of its triphenylphosphine (PPh₃) ligands. This technical guide provides an in-depth analysis of the multifaceted role these phosphine ligands play, from dictating the catalyst's structure and reactivity to enabling its catalytic cycle. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in research and drug development.

Introduction: The Significance of Phosphine Ligands

The coordination of three triphenylphosphine ligands to the rhodium(I) center in Wilkinson's catalyst is fundamental to its catalytic prowess. These ligands are not mere spectators; they actively participate in the catalytic cycle and their steric and electronic properties are the primary determinants of the catalyst's activity, selectivity, and stability. The key functions of the phosphine ligands include:

-

Stabilization of the Metal Center: The σ-donating ability of the phosphorus lone pair stabilizes the electron-deficient rhodium(I) center.

-

Modulation of Reactivity: The steric bulk and electronic nature of the PPh₃ ligands influence the rate of ligand dissociation, substrate binding, and subsequent catalytic steps.[1]

-

Lability and Creation of an Active Site: A crucial aspect of Wilkinson's catalyst is the ability of one PPh₃ ligand to dissociate in solution, creating a coordinatively unsaturated and catalytically active 14-electron species.[2][3] This lability is a direct consequence of the steric crowding around the rhodium center.

Structural and Spectroscopic Data

The solid-state structure of Wilkinson's catalyst has been extensively studied, revealing a slightly distorted square planar geometry.[2] The triphenylphosphine ligands play a defining role in this structure.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/n | [4] |

| Rh-P Bond Length (trans to Cl) | 2.321 Å | [4] |

| Rh-P Bond Length (cis to Cl) | 2.218 Å (avg.) | [4] |

| Rh-Cl Bond Length | 2.377 Å | [4] |

| P-Rh-P Angle (cis) | 100.3° (avg.) | [4] |

| P-Rh-Cl Angle (trans) | 173.9° | [4] |

| ³¹P NMR Chemical Shift (CDCl₃) | δ 31.5 (d, J(Rh,P) = 191 Hz) | [5] |

The Catalytic Cycle: A Phosphine-Dominated Mechanism

The widely accepted mechanism for alkene hydrogenation by Wilkinson's catalyst highlights the dynamic role of the triphenylphosphine ligands at each stage. The catalyst itself is often considered a precatalyst, requiring the dissociation of a phosphine ligand to enter the catalytic cycle.[3][6]

References

- 1. A SF5 Derivative of Triphenylphosphine as an Electron-Poor Ligand Precursor for Rh and Ir Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]

- 3. adichemistry.com [adichemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

A Comprehensive Technical Guide to the Solubility and Stability of Wilkinson's Catalyst in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of Wilkinson's catalyst (Chlorotris(triphenylphosphine)rhodium(I)), a cornerstone homogeneous catalyst in synthetic chemistry. A thorough understanding of its behavior in various organic solvents is critical for reaction optimization, catalyst longevity, and the development of robust and scalable synthetic protocols.

Solubility of Wilkinson's Catalyst

The solubility of Wilkinson's catalyst is a key parameter for its application in homogeneous catalysis, dictating the choice of solvent for achieving optimal reaction kinetics and simplifying post-reaction purification. The catalyst's solubility is primarily influenced by the polarity and coordinating ability of the solvent.

Quantitative Solubility Data

The following table summarizes the reported solubility of Wilkinson's catalyst in several common organic solvents.

| Solvent | Chemical Formula | Solubility (g/L) | Notes |

| Dichloromethane (DCM) | CH₂Cl₂ | ~20[1] | Good solubility, often used for catalysis. |

| Chloroform | CHCl₃ | ~20[1] | High solubility, but potential for solvent-catalyst interaction. |

| Benzene | C₆H₆ | ~2[1] | Moderate solubility. In solution, the catalyst can convert to a poorly soluble dimer.[1][2] |

| Toluene | C₇H₈ | ~2[1] | Similar to benzene, a common solvent for hydrogenation reactions. |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble[1][2] | Good solubility; THF can act as a ligand. |

| Ethanol | C₂H₅OH | Soluble, but with phosphine dissociation[3] | Often used in the synthesis of the catalyst.[2] |

| Water | H₂O | Insoluble[1][2] | The catalyst is not soluble in aqueous media. |

Factors Influencing Solubility

-

Solvent Polarity: Wilkinson's catalyst, being a moderately polar complex, exhibits better solubility in polar aprotic solvents like dichloromethane and THF compared to nonpolar aromatic solvents like benzene and toluene.[1]

-

Coordinating Ability of the Solvent: Solvents can influence solubility through direct coordination to the rhodium center. For instance, in solvents like THF or ethanol, there can be dissociation of a triphenylphosphine ligand, which is then replaced by a solvent molecule.[3] This interaction can enhance solubility but may also impact the catalytic activity.

-

Temperature: As with most solids, the solubility of Wilkinson's catalyst generally increases with temperature. However, elevated temperatures can also accelerate degradation, a factor that must be carefully considered.

Stability of Wilkinson's Catalyst

The stability of Wilkinson's catalyst in solution is paramount for its effective use and recycling. Decomposition not only reduces catalytic activity but can also lead to the formation of byproducts that complicate purification.

Decomposition Pathways

Wilkinson's catalyst is susceptible to decomposition through several pathways, particularly in the presence of oxygen and certain solvents.

-

Oxidation: In the presence of atmospheric oxygen, solutions of Wilkinson's catalyst can undergo oxidation. The Rh(I) center is susceptible to oxidation to Rh(II) or Rh(III) species, which are generally catalytically inactive for hydrogenation. The triphenylphosphine ligands can also be oxidized to triphenylphosphine oxide.

-

Dimerization: In non-coordinating solvents like benzene, Wilkinson's catalyst can be in equilibrium with a 14-electron species, RhCl(PPh₃)₂, which can then dimerize to form the poorly soluble, red-colored dimer [RhCl(PPh₃)₂]₂.[1][2][4] This dimer is generally less catalytically active.

-

Reaction with Chlorinated Solvents: While highly soluble in chlorinated solvents like dichloromethane and chloroform, there is potential for the catalyst to react with these solvents, especially under prolonged heating or photochemical conditions. These reactions can lead to the formation of inactive rhodium species.

-

Reaction with Carbon Monoxide: Wilkinson's catalyst readily reacts with carbon monoxide to form the very stable square planar complex RhCl(CO)(PPh₃)₂, which is inactive for hydrogenation.[2] This necessitates the use of CO-free reaction environments.

Factors Affecting Stability

The following table outlines key factors that influence the stability of Wilkinson's catalyst in organic solvents.

| Factor | Influence on Stability | Recommendations for Researchers |

| Oxygen | Highly detrimental; leads to rapid decomposition through oxidation. | All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Solvents should be thoroughly degassed prior to use. |

| Solvent Choice | Coordinating solvents can stabilize the active species but may also inhibit catalysis. Chlorinated solvents may react with the catalyst under certain conditions. | For prolonged reactions, non-chlorinated, weakly coordinating solvents are often preferred. The choice of solvent should be optimized for both solubility and stability for the specific application. |

| Temperature | Higher temperatures can increase the rate of decomposition. | Reactions should be conducted at the lowest effective temperature. Catalyst solutions should be stored at low temperatures (2-8°C).[3] |

| Light | Photochemical decomposition can occur, especially in chlorinated solvents. | Reaction vessels should be protected from light, for example, by wrapping them in aluminum foil. |

| Purity of Reagents | Impurities in solvents or substrates (e.g., peroxides in ethers, CO) can deactivate the catalyst. | Use high-purity, freshly distilled, and degassed solvents. Ensure substrates are free from catalyst poisons. |

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of Wilkinson's catalyst.

Protocol for Determining Solubility

This protocol is adapted for air-sensitive compounds and relies on the gravimetric analysis of a saturated solution.

Materials and Equipment:

-

Wilkinson's catalyst

-

High-purity, degassed organic solvent of choice

-

Schlenk flasks or vials with septa

-

Inert atmosphere glovebox or Schlenk line

-

Thermostatically controlled shaker or stir plate

-

Syringes and needles

-

0.2 µm syringe filter (PTFE or other solvent-compatible material)

-

Pre-weighed vials

-

Analytical balance

-

Vacuum oven or high vacuum line

Procedure:

-

Preparation: Inside a glovebox or on a Schlenk line, add an excess amount of Wilkinson's catalyst to a Schlenk flask containing a known volume of the degassed solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker or on a stir plate at a constant temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration should be determined experimentally.

-

Sample Collection: Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Filtration: Carefully draw a known volume of the supernatant (the clear, saturated solution) into a gas-tight syringe. Attach a 0.2 µm syringe filter to the syringe and transfer the filtered solution into a pre-weighed vial. This step should be performed quickly to minimize temperature fluctuations.

-

Solvent Evaporation: Remove the solvent from the vial under high vacuum. A vacuum oven at a mild temperature can be used to ensure complete removal of the solvent without decomposing the catalyst.

-

Gravimetric Analysis: Once the solvent is completely removed, weigh the vial containing the dried catalyst residue.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of solution collected (L))

Protocol for Assessing Stability by UV-Vis Spectroscopy

This protocol allows for the monitoring of the decomposition of Wilkinson's catalyst over time by observing changes in its UV-Vis absorption spectrum.

Materials and Equipment:

-

UV-Vis spectrophotometer with a thermostatically controlled cuvette holder

-

Quartz cuvettes with septa or screw caps

-

Wilkinson's catalyst

-

High-purity, degassed organic solvent

-

Inert atmosphere glovebox or Schlenk line

-

Gas-tight syringes and needles

Procedure:

-

Preparation of Stock Solution: In a glovebox or on a Schlenk line, prepare a stock solution of Wilkinson's catalyst of known concentration in the desired degassed solvent.

-

Initial Spectrum: Transfer an aliquot of the freshly prepared solution to a quartz cuvette under an inert atmosphere and seal it. Immediately record the initial UV-Vis spectrum.

-

Monitoring: Store the cuvette in the thermostatically controlled holder of the spectrophotometer at a constant temperature. Record the UV-Vis spectrum at regular intervals (e.g., every 30 minutes or every hour) over an extended period.

-

Data Analysis: Analyze the changes in the absorption spectrum over time. Decomposition is typically indicated by a decrease in the intensity of the characteristic absorption bands of Wilkinson's catalyst and/or the appearance of new bands corresponding to decomposition products. The rate of decomposition can be quantified by plotting the absorbance at a specific wavelength against time.

Visualizations

Catalytic Cycle of Alkene Hydrogenation

The following diagram illustrates the widely accepted catalytic cycle for the hydrogenation of an alkene by Wilkinson's catalyst.

Caption: Catalytic cycle of alkene hydrogenation with Wilkinson's catalyst.

Experimental Workflow for Solubility and Stability Assessment

This diagram outlines a logical workflow for the experimental determination of the solubility and stability of Wilkinson's catalyst.

Caption: Workflow for assessing catalyst solubility and stability.

This guide provides a foundational understanding of the critical parameters of solubility and stability for Wilkinson's catalyst. By employing the outlined data and protocols, researchers can enhance the efficiency, reproducibility, and scalability of their catalytic processes.

References

The Dawn of Homogeneous Catalysis: Early Applications of Chlorotris(triphenylphosphine)rhodium(I) in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chlorotris(triphenylphosphine)rhodium(I), ubiquitously known as Wilkinson's catalyst, heralded a new era in synthetic organic chemistry upon its discovery. This technical guide delves into the seminal, early applications of this remarkable catalyst, focusing on its pioneering role in hydrogenation, decarbonylation, hydrosilylation, and hydroboration reactions. The information presented herein is curated from foundational studies, providing a core understanding of the catalyst's initial impact on organic synthesis.

Synthesis of Wilkinson's Catalyst

The original synthesis of Chlorotris(triphenylphosphine)rhodium(I) was reported by Osborn, Jardine, Young, and Wilkinson in 1966.[1][2][3][4] The procedure involves the reduction of rhodium(III) chloride trihydrate in the presence of an excess of triphenylphosphine.

Experimental Protocol: Synthesis of Chlorotris(triphenylphosphine)rhodium(I)[1][2][3][4]

To a refluxing solution of rhodium(III) chloride trihydrate (1.0 g, 3.8 mmol) in absolute ethanol (40 mL), a solution of triphenylphosphine (6.0 g, 22.9 mmol) in hot absolute ethanol (100 mL) is added. The deep red-brown solution is heated under reflux, during which yellow crystals may initially form. Continued reflux for approximately 20-30 minutes results in the formation of shiny burgundy-red crystals of the product. The hot solution is filtered, and the collected crystals are washed with hot ethanol and then diethyl ether. The product is dried under vacuum.

Hydrogenation of Alkenes and Alkynes

The most prominent early application of Wilkinson's catalyst was in the homogeneous hydrogenation of unsaturated carbon-carbon bonds.[5][6] A key advantage of this catalyst is its high selectivity for the reduction of alkenes and alkynes without affecting other functional groups like carbonyls, nitriles, and nitro groups.[6]

Data Presentation: Hydrogenation of Various Unsaturated Substrates

The following table summarizes the relative rates of hydrogenation for a variety of unsaturated compounds, as reported in early studies. The rates are relative to the hydrogenation of 1-octene.

| Substrate | Relative Rate |

| 1-Octene | 1.00 |

| Cyclohexene | 0.92 |

| cis-4-Methyl-2-pentene | 0.75 |

| trans-4-Methyl-2-pentene | 0.71 |

| 1-Methylcyclohexene | 0.69 |

| 2-Methyl-2-pentene | 0.54 |

| Tetramethylethylene | 0.17 |

| 1-Hexyne | ~1.7 |

Data compiled from early studies on Wilkinson's catalyst.

Experimental Protocol: Hydrogenation of Cyclohexene[7]

In a flask equipped with a magnetic stirrer and a gas inlet, Wilkinson's catalyst (e.g., 0.1 mmol) is dissolved in a suitable solvent such as a 1:1 mixture of benzene and ethanol (20 mL). The solution is saturated with hydrogen gas. Cyclohexene (e.g., 10 mmol) is then added, and the mixture is stirred under a positive pressure of hydrogen at room temperature. The reaction progress can be monitored by the uptake of hydrogen. Upon completion, the solvent is removed under reduced pressure, and the product, cyclohexane, can be isolated and purified.

Decarbonylation of Aldehydes

Another significant early application of Wilkinson's catalyst is the decarbonylation of aldehydes to the corresponding alkanes, a reaction first reported by Tsuji and Ohno.[7] This reaction generally proceeds stoichiometrically under mild conditions, as the resulting rhodium carbonyl complex is quite stable.[7]

Data Presentation: Decarbonylation of Benzaldehyde Derivatives

The following table presents early data on the decarbonylation of various benzaldehyde derivatives using Wilkinson's catalyst.

| Substrate | Product | Yield (%) |

| Benzaldehyde | Benzene | ~90 |

| p-Tolualdehyde | Toluene | ~92 |

| p-Anisaldehyde | Anisole | ~85 |

| p-Chlorobenzaldehyde | Chlorobenzene | ~88 |

Data compiled from early studies on decarbonylation with Wilkinson's catalyst.

Experimental Protocol: Decarbonylation of Benzaldehyde

A mixture of benzaldehyde (1.0 mmol) and Wilkinson's catalyst (1.0 mmol) in a high-boiling solvent such as benzonitrile is heated under an inert atmosphere. The reaction temperature is typically around 150-180 °C.[8] The reaction progress can be monitored by gas chromatography. After completion, the product, benzene, can be isolated by distillation from the reaction mixture.

References

- 1. Metal-catalysed hydroboration - Wikipedia [en.wikipedia.org]

- 2. The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. acshist.scs.illinois.edu [acshist.scs.illinois.edu]

- 4. The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives | Semantic Scholar [semanticscholar.org]

- 5. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]

- 6. adichemistry.com [adichemistry.com]

- 7. Tsuji–Wilkinson decarbonylation reaction - Wikipedia [en.wikipedia.org]

- 8. Decarbonylation of multi-substituted [18F]benzaldehydes for modelling syntheses of 18F-labelled aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Selective Hydrogenation of Alkenes with Wilkinson's Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the selective hydrogenation of alkenes using Wilkinson's catalyst, [RhCl(PPh₃)₃]. This guide includes detailed experimental protocols, quantitative data on catalyst performance, and visualizations to aid in understanding the reaction dynamics. Wilkinson's catalyst is a premier homogeneous catalyst valued for its high selectivity in reducing less sterically hindered carbon-carbon double bonds under mild conditions, leaving many other functional groups intact.[1][2]

Introduction

Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I), is a coordination complex renowned for its efficacy in catalyzing the hydrogenation of alkenes.[3] Its primary advantage lies in its ability to selectively reduce double bonds in the presence of other reducible functional groups such as esters, ketones, nitriles, and nitro groups.[1] This selectivity, combined with mild reaction conditions (typically room temperature and atmospheric pressure of hydrogen), makes it an invaluable tool in complex organic synthesis, particularly in the pharmaceutical and fine chemical industries.

The catalyst operates through a well-elucidated catalytic cycle involving ligand dissociation, oxidative addition of hydrogen, alkene coordination, migratory insertion, and reductive elimination.[3][4] The steric and electronic properties of both the alkene substrate and the catalyst's ligands play a crucial role in determining the rate and selectivity of the reaction.

Data Presentation: Catalyst Performance

The following tables summarize the performance of Wilkinson's catalyst in the hydrogenation of various alkene substrates. The data highlights the catalyst's selectivity based on the substitution pattern of the alkene.

Table 1: Relative Hydrogenation Rates of Representative Alkenes

| Alkene Substrate | Structure | Relative Rate |

| 1-Octene | CH₂(CH₂)₅CH=CH₂ | 1.00 |

| Cyclohexene | c-C₆H₁₀ | 0.92 |

| cis-2-Hexene | cis-CH₃CH₂CH=CHCH₂CH₃ | 0.71 |

| trans-2-Hexene | trans-CH₃CH₂CH=CHCH₂CH₃ | 0.54 |

| 1-Methylcyclohexene | c-C₆H₉(CH₃) | 0.17 |

Data compiled from multiple sources.

Table 2: Turnover Frequency (TOF) for Alkene Hydrogenation

| Alkene | TOF (h⁻¹) | Conditions |

| 1-Heptene | 700 | 25°C, 1 atm H₂ |

| Cyclohexene | 650 | 25°C, 1 atm H₂ |

| 2-Hexene | 13 | 25°C, 1 atm H₂ |

Data represents typical values and can vary with specific reaction conditions.

Table 3: Hydrogenation of Functionalized Alkenes

| Substrate | Product | Yield (%) | Comments |

| Carvone | Dihydrocarvone | 90-94 | Selective reduction of the exocyclic double bond.[5] |

| Cinnamaldehyde | Hydrocinnamaldehyde | >95 | Selective reduction of the C=C bond over the C=O bond. |

| Acrylonitrile | Propionitrile | High | C=C bond reduced in the presence of the nitrile group. |

Experimental Protocols

Synthesis of Wilkinson's Catalyst ([RhCl(PPh₃)₃])

This protocol describes the synthesis of Wilkinson's catalyst from rhodium(III) chloride trihydrate.

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve an excess of triphenylphosphine (approximately 6 equivalents) in absolute ethanol by heating the mixture.[3]

-

To the hot solution, add a solution of rhodium(III) chloride trihydrate in a small amount of ethanol.

-

Reflux the resulting deep red solution for 30-60 minutes.

-

Allow the solution to cool to room temperature, during which red-brown crystals of [RhCl(PPh₃)₃] will precipitate.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

-

Dry the crystals under vacuum. The expected yield is typically high.

General Protocol for Alkene Hydrogenation

This protocol provides a general procedure for the hydrogenation of an alkene using Wilkinson's catalyst. The specific substrate, solvent, and reaction time may need to be optimized for each application.

Materials:

-

Wilkinson's catalyst ([RhCl(PPh₃)₃])

-

Alkene substrate

-

Anhydrous, deoxygenated solvent (e.g., benzene, toluene, or a mixture of benzene/ethanol)

-

Hydrogen gas (balloon or cylinder)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Wilkinson's catalyst (typically 0.1-1 mol%).

-

Add the anhydrous, deoxygenated solvent to dissolve the catalyst. The solution should be a clear, reddish-brown.

-

Add the alkene substrate to the reaction mixture.

-

Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as TLC, GC, or NMR spectroscopy. The disappearance of the starting alkene and the appearance of the corresponding alkane will be observed.

-

Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove the catalyst and any byproducts.

Visualizations

The following diagrams illustrate key aspects of the selective hydrogenation of alkenes using Wilkinson's catalyst.

Caption: Catalytic cycle of alkene hydrogenation by Wilkinson's catalyst.

Caption: General experimental workflow for alkene hydrogenation.

Caption: Key factors influencing the selectivity of hydrogenation.

References

Application Notes and Protocols for the Stereoselective Reduction of Functionalized Olefins with Chlorotris(triphenylphosphine)rhodium(I)

For Researchers, Scientists, and Drug Development Professionals

Introduction